tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate
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Overview
Description
tert-Butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorinated furo[3,2-b]pyridine moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as pyridine derivatives and furan derivatives.
Introduction of the fluorine atom: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Carbamate formation: The final step involves the reaction of the fluorinated furo[3,2-b]pyridine with tert-butyl isocyanate in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent.
Substitution: Nucleophiles like amines, thiols, or alkoxides, typically in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or epoxidized derivatives, while reduction may produce de-fluorinated or hydrogenated products.
Scientific Research Applications
tert-Butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate involves its interaction with specific molecular targets. The fluorinated furo[3,2-b]pyridine moiety can bind to enzymes or receptors, modulating their activity. The carbamate group may also play a role in the compound’s bioactivity by forming covalent bonds with target proteins, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate
- tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate
- tert-Butyl (1H-pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate
Uniqueness
tert-Butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate is unique due to the presence of the fluorinated furo[3,2-b]pyridine moiety, which imparts distinct chemical and biological properties. This fluorinated structure can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets compared to non-fluorinated analogs.
Properties
CAS No. |
2648948-21-2 |
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Molecular Formula |
C13H15FN2O3 |
Molecular Weight |
266.3 |
Purity |
95 |
Origin of Product |
United States |
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